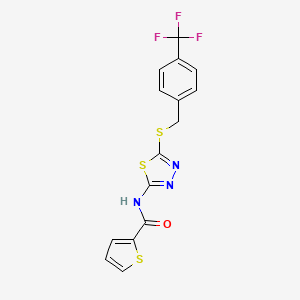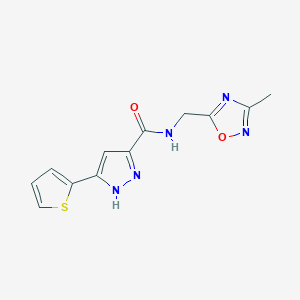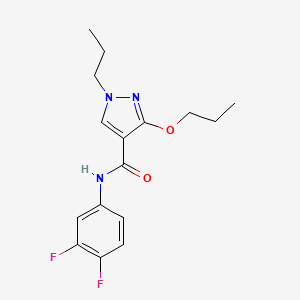![molecular formula C23H32N2O3S B2831542 1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine CAS No. 1808731-23-8](/img/structure/B2831542.png)
1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound belongs to the class of piperazine sulfonyl compounds and has shown promising results in preclinical studies.
作用機序
1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine inhibits the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the growth and proliferation of cancer cells and the activation of immune cells. By inhibiting their activity, this compound can prevent the growth of cancer cells and modulate the activity of immune cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the activation of B cells, which are involved in the development of autoimmune diseases. It also inhibits the production of cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of 1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is its specificity for certain kinases, which makes it a potential treatment option for specific types of cancer and autoimmune diseases. However, the compound has some limitations, including its potential toxicity and the need for further optimization to improve its efficacy.
将来の方向性
There are several future directions for the research and development of 1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine. One potential direction is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of the compound in vivo. Additionally, this compound could be studied in combination with other drugs to improve its efficacy and reduce potential side effects. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of 1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine involves a multi-step process that starts with the reaction of 3,4-dimethylphenylamine with ethyl 2-bromo-5-(propan-2-yl)benzenesulfonate to form the intermediate compound. This intermediate is then reacted with piperazine to obtain this compound in its final form. The synthesis process has been optimized to ensure high yield and purity of the compound.
科学的研究の応用
1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. The compound has been shown to inhibit the activity of various kinases that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of immune cells, which makes it a potential treatment option for autoimmune diseases.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(2-ethoxy-5-propan-2-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-6-28-22-10-8-20(17(2)3)16-23(22)29(26,27)25-13-11-24(12-14-25)21-9-7-18(4)19(5)15-21/h7-10,15-17H,6,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRJTWIJWVCHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2831460.png)


![N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2831463.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831465.png)
![1,3-Bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)

![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]octanamide](/img/structure/B2831473.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)

![2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2831481.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2831482.png)